molecular formula C14H12ClN3O2S B11476303 2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-ethylacetamide

2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-ethylacetamide

Cat. No.: B11476303
M. Wt: 321.8 g/mol
InChI Key: OPJKTRBMYOTWEK-UHFFFAOYSA-N
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Description

2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with an oxazole ring, a chlorine atom at the 5th position, and a sulfanyl group attached to an acetamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-CHLORO-[1,3]OXAZOLO[4,5-H]QUINOLIN-2-YL}SULFANYL)-N-ETHYLACETAMIDE is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

2-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-ethylacetamide

InChI

InChI=1S/C14H12ClN3O2S/c1-2-16-11(19)7-21-14-18-10-6-9(15)8-4-3-5-17-12(8)13(10)20-14/h3-6H,2,7H2,1H3,(H,16,19)

InChI Key

OPJKTRBMYOTWEK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CSC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl

Origin of Product

United States

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